4-(哌嗪-1-磺酰基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

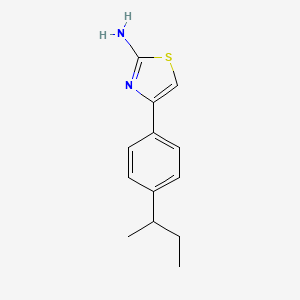

4-(Piperazin-1-ylsulfonyl)aniline is a compound that is part of a broader class of chemicals that include piperazine as a functional group. Piperazine derivatives are known for their versatility in chemical reactions and are commonly used in the synthesis of various polymers, pharmaceuticals, and other organic compounds. The presence of the sulfonyl and aniline groups in the molecule suggests potential for a range of chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of piperazine–aniline copolymers has been achieved using various acids, with the copolymers being characterized by spectral and physical techniques . Similarly, novel compounds with piperazine motifs have been synthesized, such as 1-Benzenesulfonyl-4-benzhydryl-piperazine, which was prepared from 1-benzhydryl piperazine with benzenesulfonyl chloride . These syntheses often require careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine was determined, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . Such detailed structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Piperazine derivatives participate in a variety of chemical reactions. The reactivity of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride towards amines, for instance, demonstrates the formation of sulfonamides while retaining the benzoxazine moiety . Additionally, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been studied, revealing a unique regioselectivity in the synthesis of highly conjugated bisindolyl-p-quinone derivatives . These reactions highlight the diverse reactivity of piperazine-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the piperazine core. For example, the semiconducting piperazine–aniline copolymer exhibits significant conductivity, which is influenced by the nature of counter ions . The morphology of such copolymers can form spongy and porous structures, which are important for their potential applications in electronics . The extensive network of intermolecular hydrogen bonds in compounds like piperazine-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate also indicates the potential for solid-state interactions that can affect the material's properties .

科学研究应用

低氧细胞毒性剂

4-(哌嗪-1-磺酰基)苯胺衍生物,例如喹喔啉碳腈 1,4-二-N-氧化物化合物中的衍生物,因其作为低氧细胞毒性剂的潜力而受到探索。哌嗪衍生物(如 4b)和苯胺衍生物(如化合物 12b)在这种情况下显示出显着的效力和选择性 (Ortega 等人,2000)。

新型衍生物的合成

已经报道了涉及 4-(哌嗪-1-磺酰基)苯胺的新型衍生物(例如 1-(4-氨基苯基)-4-(4-甲氧基苯基)哌嗪衍生物)的合成。这些化合物通过包括溴化、环化、N-烷基化和还原在内的多个反应步骤获得 (杨启东,2015)。

抗菌筛选

将 s-三嗪与哌嗪或苯胺骨架连接的结构的化合物,包括 4-(哌嗪-1-磺酰基)苯胺,已被合成并评估了对各种细菌和真菌的抗菌功效。一些衍生物对特定的微生物菌株表现出显着的活性 (Lakum 等人,2013)。

潜在的杀虫剂

4-(哌嗪-1-磺酰基)苯胺的衍生物已被合成并测试了杀虫活性。这些化合物是基于血清素受体配体设计的,并且对某些害虫表现出选择性生物活性 (Shen 等人,2013)。

合成和反应性研究

已经研究了含有 4-(哌嗪-1-磺酰基)苯胺的各种化合物的合成和反应性。其中包括研究标题化合物与苯胺和哌啶等胺的反应,导致磺酰胺和其他衍生物的形成 (Tarasov 等人,2002)。

电化学研究

已经对由哌嗪和苯胺单体(包括 4-(哌嗪-1-磺酰基)苯胺)形成的共聚物的电化学性质进行了研究。这些研究的重点是合成共聚物的化学结构、氧化还原行为和电化学传感特性 (Dkhili 等人,2018)。

安全和危害

属性

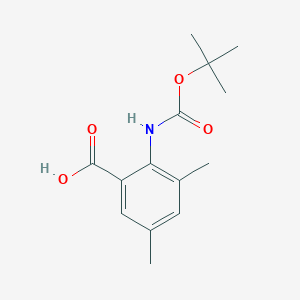

IUPAC Name |

4-piperazin-1-ylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDCXCIQDDYTEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-ylsulfonyl)aniline | |

CAS RN |

69249-13-4 |

Source

|

| Record name | 69249-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)